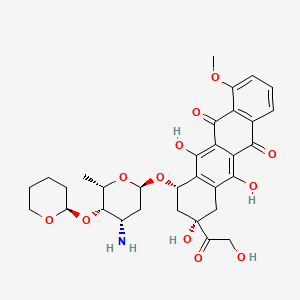
Silybin
Vue d'ensemble
Description
Silybin, also known as silibinin, is the major active constituent of silymarin, a standardized extract of the milk thistle . It is a mixture of two diastereomers, silybin A and silybin B, in approximately equimolar ratio . Silybin is used in pure forms as a medication, and more frequently as an active ingredient in milk thistle–derived herbal supplements .
Molecular Structure Analysis
Silybin’s structure consists of two main units. The first is based on a taxifolin, the second a phenyllpropanoid unit, which in this case is conyferil alcohol. These two units are linked together into one structure by an oxeran ring .Chemical Reactions Analysis
Silybin inhibits proliferation, induces apoptosis, and inhibits metastasis through various mechanisms . It also has weak acidic properties, with a pKa of 6.63 for the 5-OH group, 7.7–7.95 for the 7-OH group, and 11.0 for the 20-OH group .Physical And Chemical Properties Analysis
Silybin A forms yellowish flat crystals with a melting point of 162–163 °C, while silybin B generates yellow grain crystals with a melting point of 158–160 °C . In neutral aqueous solutions, Silybin has weak acidic properties .Applications De Recherche Scientifique
Anticancer and Cancer Protective Effects
Silybin has demonstrated significant potential in cancer treatment and prevention. Studies have shown that it possesses both anticancer and canceroprotective properties, impacting various types of cancers including prostate, breast, and ovarian cancers. It operates through mechanisms like proapoptotic activity, inhibition of cell proliferation, and anti-angiogenic effects. For instance, silybin has been found effective in inhibiting the growth of ovarian and breast cancer cells, potentially through binding to Type II estrogen binding sites. Additionally, it has shown synergistic effects with traditional cancer treatments like cisplatin and doxorubicin, enhancing their efficacy (Scambia et al., 1996). The modulation of various cell-signaling pathways, such as NF-kappaB and EGFR-MAPK/ERK1/2 signaling, is a key aspect of silybin's anticancer activity (Gazak, Walterová, & Křen, 2007).
Hepatoprotective Properties
Silybin has been traditionally recognized for its hepatoprotective abilities. It provides protection against various liver diseases, including hepatitis and cirrhosis. This is primarily attributed to its antioxidant and anti-inflammatory properties. Silybin has been shown to stabilize mitochondrial membrane fluidity and reduce oxidative stress, making it effective in treating conditions like non-alcoholic fatty liver disease (Yao, Zhi, & Min-hu, 2011).
Impact on Diabetes and Metabolic Disorders
Recent research indicates that silybin may be beneficial in the treatment of diabetes, particularly type 1 and type 2 diabetes. It influences gluconeogenesis pathways and shows promise in alleviating hyperglycemic conditions. Studies involving engineered silybin nanoparticles have demonstrated substantial recovery in experimental diabetic conditions, with significant effects on serum insulin regeneration and reduction in glycated hemoglobin levels (Das et al., 2014).
Neuroprotective and Anti-inflammatory Effects
Silybin also exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its anti-inflammatory effects have been studied in conditions like acute lung injury, where it inhibits inflammatory cell recruitment and cytokine production, providing protective effects against lung injury (Zhang et al., 2017).
Mécanisme D'action
Target of Action
Silybin, a major active component of silymarin derived from the milk thistle plant, primarily targets five hydroxyl groups in its structure . These hydroxyl groups are the primary targets of the derivatization process .
Mode of Action
Silybin interacts with its targets in several ways. It acts as an antioxidant, scavenger, and regulator of the intracellular content of glutathione . It also stabilizes cell membranes and regulates permeability, preventing hepatotoxic agents from entering hepatocytes . Furthermore, it promotes ribosomal RNA synthesis, stimulating liver regeneration , and inhibits the transformation of stellate hepatocytes into myofibroblasts, a process responsible for the deposition of collagen fibers leading to cirrhosis .
Biochemical Pathways
Silybin affects several biochemical pathways. It modulates the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways . These pathways can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .
Pharmacokinetics
The pharmacokinetics of silybin involve rapid elimination with short half-lives . Extensive studies have been conducted to explore the metabolism and transport of silybin, as well as the impact of its consumption on the pharmacokinetics of other clinical drugs . The major efflux transporters of silybin are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .
Result of Action
The molecular and cellular effects of silybin’s action are diverse. It has hepatoprotective properties that protect liver cells against toxins . It also has potential anti-metastatic effects by inhibiting AP-1-dependent MMP-9 gene expression and suppressing PMA-induced cancer cell invasion . Moreover, silybin reduces PDGF-BB-induced cell migration in the injured region in a dose-dependent manner .
Orientations Futures
Silybin has shown promising neuroprotective effects against various brain disorders, including psychiatric, neurodegenerative, cognitive, metabolic, and other neurological disorders . The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects .
Propriétés
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-HKTJVKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026018 | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silibinin | |
CAS RN |
22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |
| Record name | Silybin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silibinin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silibinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silibinin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silymarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silybin (mixture of Silybin A and Silybin B) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 802918-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILIBININ A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







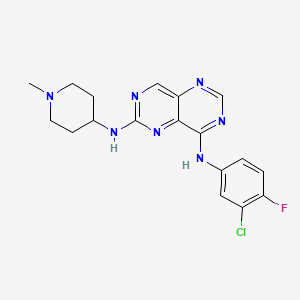

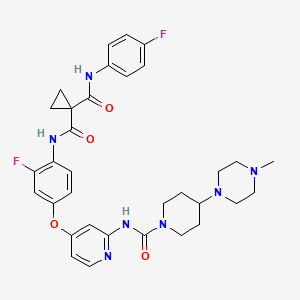
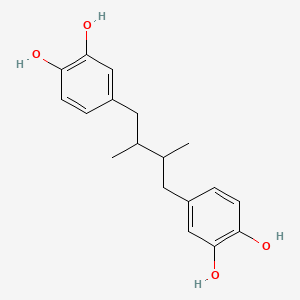
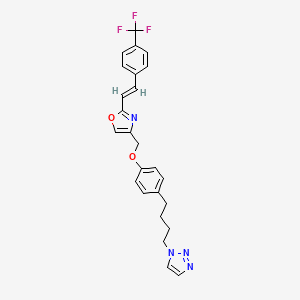

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
![1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea](/img/structure/B1684483.png)
